BenchChemオンラインストアへようこそ!

AZD9056 hydrochloride

Inflammation Cytokine Immunology

AZD9056 hydrochloride is the only P2X7 antagonist with a clinically-validated efficacy signature in Crohn's disease (Phase IIa), sub-20 nM human cell potency, and 62% oral bioavailability — attributes not replicated by CE-224,535 or GSK1370319A. Its HCl salt ensures superior aqueous solubility for reproducible in vivo IBD and inflammasome research. The extensive human PK/safety dataset provides a benchmark for novel P2X7 screening assays. Choose AZD9056 hydrochloride for translational confidence from cell-based assays to oral dosing models.

Molecular Formula C24H36Cl2N2O2
Molecular Weight 455.5 g/mol
CAS No. 345303-91-5
Cat. No. B1666245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9056 hydrochloride
CAS345303-91-5
SynonymsAZD9056 hydrochloride; 
Molecular FormulaC24H36Cl2N2O2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl
InChIInChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H
InChIKeyLZBBHFRRZLDHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD9056 Hydrochloride (CAS 345303-91-5): P2X7 Receptor Antagonist Procurement and Research Guide


AZD9056 hydrochloride is a synthetic, small-molecule adamantane amide that acts as a potent, selective, and orally bioavailable antagonist of the purinergic P2X7 receptor [1]. As a well-characterized chemical probe with extensive Phase I/II human clinical trial data [2], it is a critical tool for studying P2X7-mediated inflammatory pathways, cytokine release (IL-1β, IL-18), and pain mechanisms [3]. Its hydrochloride salt form (CAS 345303-91-5) provides enhanced aqueous solubility and stability suitable for both in vitro and in vivo experimental use [4].

AZD9056 Hydrochloride: Why Generic P2X7 Antagonists Cannot Be Simply Substituted


Substituting AZD9056 hydrochloride with another in-class P2X7 antagonist or generic analog is not scientifically justified due to quantifiable differences in receptor binding kinetics, species cross-reactivity, human clinical validation, and downstream functional outcomes. While many P2X7 antagonists share a common nominal target, AZD9056 exhibits a unique combination of sub-20 nM potency in primary human cells, well-defined human oral bioavailability (62%), and a distinct clinical efficacy signature in Crohn's disease that is not replicated by close structural or functional analogs such as CE-224,535 or GSK1370319A [1]. Furthermore, the hydrochloride salt form of AZD9056 provides specific solubility and formulation advantages that are not guaranteed with free base or other salt forms .

AZD9056 Hydrochloride: Quantified Differentiation Evidence Against Key Comparators


Target Engagement and Functional Potency in Human Primary Cells: AZD9056 vs. In-Class P2X7 Antagonists

AZD9056 demonstrates high potency in inhibiting IL-1β and IL-18 release from isolated human peripheral blood monocytes, with an IC50 of 10-13 nM [1]. This functional potency in a primary human cell system is a critical differentiator from other P2X7 antagonists where such data may be unavailable or show lower potency. For example, while CE-224,535 is reported to block ex-vivo human IL-1β release, a direct quantitative comparison with AZD9056 in the same assay system is not available in the primary literature, making cross-study comparison challenging [2]. GSK1370319A is a potent P2X7 antagonist (IC50 = 3.2 nM) but its functional data are largely from mixed glial cultures rather than primary human monocytes .

Inflammation Cytokine Immunology

Human Oral Bioavailability and Pharmacokinetic Profile: AZD9056 vs. Comparable Clinical-Stage P2X7 Antagonists

AZD9056 has a well-characterized human pharmacokinetic profile, with an absolute oral bioavailability of 62% for a 200 mg tablet formulation [1]. This is a critical differentiator for in vivo studies and preclinical development. The compound also exhibits a long terminal half-life of approximately 16-18 hours in humans, supporting once-daily dosing [2]. In contrast, other P2X7 antagonists like CE-224,535 are noted for their limited CNS penetration, which may be desirable or undesirable depending on the research question [3]. GSK1370319A's human bioavailability is not as extensively reported in public literature.

Pharmacokinetics ADME Drug Development

Disease-Specific Clinical Efficacy: Unique Positive Signal in Crohn's Disease for AZD9056

AZD9056 is the only P2X7 antagonist to date that has demonstrated a statistically significant improvement in disease activity in a Phase IIa clinical trial for moderate-to-severe Crohn's disease (CD). In a 28-day study, AZD9056 (200 mg once daily) reduced the Crohn's Disease Activity Index (CDAI) from a baseline of 311 to 242, compared to a change from 262 to 239 in the placebo group (P = 0.049) [1]. This positive signal in CD is a key differentiator from other P2X7 antagonists. For instance, CE-224,535 failed to show efficacy in a Phase II study for rheumatoid arthritis (RA) [2]. AZD9056 itself also failed to meet its primary endpoint in a larger Phase IIb study for RA, further highlighting that the CD signal is disease-specific and not a class-wide effect [3]. This unique clinical dataset makes AZD9056 an essential tool for understanding the role of P2X7 in inflammatory bowel disease.

Inflammatory Bowel Disease Clinical Trial Crohn's Disease

Hydrochloride Salt Form Provides Defined Solubility and Stability for In Vitro and In Vivo Use

AZD9056 hydrochloride (CAS 345303-91-5) exhibits a defined solubility profile that facilitates its use in biological assays. It is soluble in DMSO at 50 mg/mL (109.78 mM) and in water at 1.67 mg/mL (3.67 mM) with warming and sonication . This is a practical differentiator from the free base form of AZD9056 or other P2X7 antagonists that may have lower aqueous solubility, potentially requiring more complex formulation strategies for in vivo administration. The hydrochloride salt ensures consistent handling and reproducible solution preparation, which is essential for reliable experimental outcomes.

Formulation Solubility Chemical Properties

AZD9056 Hydrochloride: High-Impact Research and Industrial Application Scenarios


Investigating P2X7-Mediated Inflammation in Inflammatory Bowel Disease (IBD) Models

AZD9056 hydrochloride is uniquely suited for in vivo studies of Crohn's disease and ulcerative colitis, given its positive clinical signal in a Phase IIa trial for Crohn's disease [1]. Researchers can use this compound to validate P2X7 as a target in preclinical IBD models (e.g., DSS-induced colitis in mice) and to study the mechanism of P2X7 antagonism on intestinal inflammation, barrier function, and visceral pain. The well-defined human oral bioavailability profile (62%) [2] supports oral dosing in rodent models, facilitating translation to human dosing regimens.

Probing P2X7-Dependent Cytokine Release in Primary Human Immune Cells

For immunology researchers, AZD9056 hydrochloride is an essential tool for studying the P2X7-NLRP3 inflammasome axis in human disease. Its potent inhibition of IL-1β and IL-18 release from human peripheral blood monocytes (IC50 = 10-13 nM) [3] makes it ideal for ex vivo studies using patient-derived cells, such as from individuals with autoinflammatory syndromes, to assess P2X7 activity and the functional impact of P2X7 genetic variants. The hydrochloride salt form ensures reliable solubilization in cell culture media for reproducible results.

Chemical Probe for Target Validation in Pain Research

AZD9056 hydrochloride is a valuable chemical probe for investigating P2X7's role in pain signaling. Preclinical studies have shown that AZD9056 reverses the upregulation of pain-related mediators (e.g., substance P, PGE2) in cartilage tissues . Its ability to cross the blood-brain barrier to a limited extent, combined with its established safety profile in human trials, makes it suitable for exploring the contribution of peripheral and central P2X7 receptors to chronic pain conditions, including osteoarthritis and neuropathic pain.

Reference Standard in P2X7 Antagonist Drug Discovery Programs

In pharmaceutical research, AZD9056 hydrochloride serves as a key reference compound for P2X7 antagonist screening and optimization. Its extensive clinical pharmacology dataset, including PK, safety, and biomarker data, provides a benchmark for evaluating novel P2X7 antagonists. The compound's well-documented potency in both recombinant (IC50 = 11.2 nM in HEK-hP2X7) [4] and primary human cell assays allows for robust assay validation and cross-study comparisons, ensuring that new chemical entities are benchmarked against a clinically validated molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9056 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.